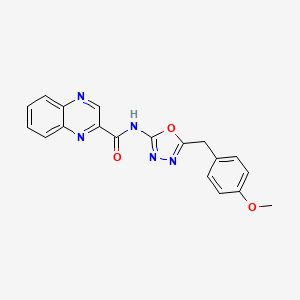

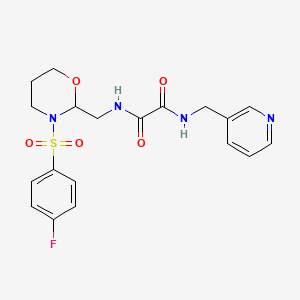

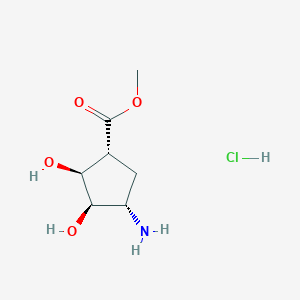

![molecular formula C20H18F2N2O3S B2755697 N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide CAS No. 1251583-56-8](/img/structure/B2755697.png)

N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide is a useful research compound. Its molecular formula is C20H18F2N2O3S and its molecular weight is 404.43. The purity is usually 95%.

BenchChem offers high-quality N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition Studies

Research has demonstrated the synthesis of derivatives similar to the compound , with evaluations against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These compounds have shown promising activity, indicating their potential in the treatment of diseases associated with enzyme dysfunction. For example, N-substituted derivatives have been synthesized and evaluated for their inhibitory activity against AChE and BChE, highlighting the therapeutic potential of these compounds in neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).

Antimicrobial Activity

The synthesis of derivatives featuring the piperidine moiety, as found in the compound of interest, has also been explored for antimicrobial properties. These studies have identified several compounds with significant activity against various bacterial strains, suggesting a promising avenue for the development of new antimicrobial agents. For instance, derivatives have been synthesized and screened for antibacterial activity, with some compounds showing moderate to significant inhibition of bacterial growth (Khalid et al., 2016).

Synthesis and Biological Evaluation

The chemical structure of N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide facilitates the synthesis of biologically active compounds. Research in this area focuses on the development of new synthetic methods and the evaluation of the resulting compounds for various biological activities, including anticancer, antiviral, and antithrombotic effects. This research not only contributes to the understanding of the compound's potential uses but also opens the door to novel therapeutic agents (Stec et al., 2011).

Mechanism of Action

Target of Action

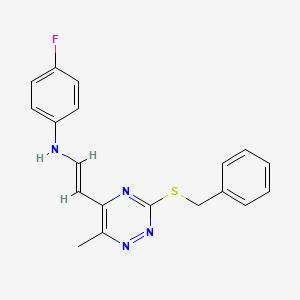

F3406-1904, also known as 6-fluoro-4-(3-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione, is a novel small-molecule arenaviruse inhibitor . Its primary target is the Lymphocytic choriomeningitis virus (LCMV), a type of arenavirus .

Mode of Action

F3406-1904 exhibits strong anti-LCMV activity by inhibiting the virus’s entry into cells . It specifically interferes with the pH-dependent fusion in the endosome compartment that is mediated by the LCMV glycoprotein GP2 . This interference prevents the virus from entering the host cell and replicating, thereby inhibiting its activity .

Biochemical Pathways

It is known that the compound interferes with the virus’s entry into cells, which is a crucial step in the viral replication cycle . By blocking this step, F3406-1904 disrupts the virus’s life cycle and prevents it from spreading within the host.

Result of Action

The primary result of F3406-1904’s action is the inhibition of LCMV activity . By preventing the virus from entering host cells, the compound effectively stops the virus from replicating and spreading. This can help to control the infection and reduce the severity of symptoms in individuals infected with LCMV.

Action Environment

The efficacy and stability of F3406-1904 may be influenced by various environmental factors, such as pH levels and temperature. For instance, the compound’s mechanism of action involves interfering with pH-dependent fusion in the endosome compartment . Therefore, changes in pH levels could potentially affect its efficacy.

properties

IUPAC Name |

[6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O3S/c21-14-5-4-6-16(11-14)24-13-19(20(25)23-9-2-1-3-10-23)28(26,27)18-8-7-15(22)12-17(18)24/h4-8,11-13H,1-3,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBQWELKSFXHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(morpholinosulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2755619.png)

![N-(3-chloro-4-methylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755628.png)

![2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2755629.png)

![3-Methoxy-N-methyl-N-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2755632.png)

![N-benzyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2755634.png)